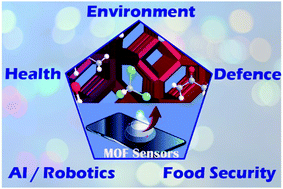Metal–organic frameworks for chemical sensing devices
Materials Horizons Pub Date: 2021-06-30 DOI: 10.1039/D1MH00609F
Abstract
Metal–organic frameworks (MOFs) are exceptionally large surface area materials with organized porous cages that have been investigated for nearly three decades. Due to the flexibility in their design and predisposition toward functionalization, they have shown promise in many areas of application, including chemical sensing. Consequently, they are identified as advanced materials with potential for deployment in analytical devices for chemical and biochemical sensing applications, where high sensitivity is desirable, for example, in environmental monitoring and to advance personal diagnostics. To keep abreast of new research, which signposts the future directions in the development of MOF-based chemical sensors, this review examines studies since 2015 that focus on the applications of MOF films and devices in chemical sensing. Various examples that use MOF films in solid-state sensing applications were drawn from recent studies based on electronic, electrochemical, electromechanical and optical sensing methods. These examples underscore the readiness of MOFs to be integrated in optical and electronic analytical devices. Also, preliminary demonstrations of future sensors are indicated in the performances of MOF-based wearables and smartphone sensors. This review will inspire collaborative efforts between scientists and engineers working within the field of MOFs, leading to greater innovations and accelerating the development of MOF-based analytical devices for chemical and biochemical sensing applications.

Recommended Literature
- [1] Meta-analysis of Daphnia magna nanotoxicity experiments in accordance with test guidelines†
- [2] An efficient synthesis of α-acyloxyacrylate esters as candidate monomers for bio-based polymers by heteropolyacid-catalyzed acylation of pyruvate esters
- [3] Probing self-regeneration of essential protein factors required for in vitro translation activity by serial transfer†
- [4] Preparation of chiral ladder-like polysilsesquioxanes and their chiral induction to anionic dye compound†
- [5] Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines
- [6] A highly efficient zinc catalyst for selective electroreduction of carbon dioxide in aqueous NaCl solution†
- [7] Front cover
- [8] Crystallographic characterization of Lu2C2n (2n = 76–90): cluster selection by cage size†
- [9] A new tandem synthesis of bis(β,β′-dialkoxy carbonyl) compounds by oxidative cleavage of aziridines under metal-free conditions†
- [10] Highly sensitive determination of non-steroidal anti-inflammatory drug nimesulide using electrochemically reduced graphene oxide nanoribbons

Journal Name:Materials Horizons
Research Products
-
CAS no.: 518-17-2
-
CAS no.: 121-34-6
-
CAS no.: 97-41-6
-
2-Methyl-2-propyl-1,3-propanediol
CAS no.: 78-26-2









